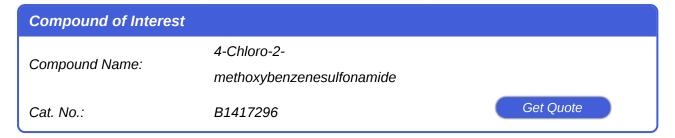


Comparative Guide to the Structural Confirmation of 4-Chloro-2-methoxybenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of synthesized **4-Chloro-2-methoxybenzenesulfonamide**. It outlines key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the expected data for the target molecule with that of potential constitutional isomers. Detailed experimental protocols and visualizations are included to aid in the definitive structural elucidation.

Introduction

4-Chloro-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The precise arrangement of the chloro, methoxy, and sulfonamide groups on the benzene ring is critical to its chemical and biological properties. During its synthesis, the formation of constitutional isomers is a common possibility. Therefore, rigorous structural confirmation is essential. This guide focuses on distinguishing the desired product from its potential isomers through comprehensive spectral analysis.

Predicted and Comparative Spectral Data



Due to the limited availability of published experimental spectra for **4-Chloro-2-methoxybenzenesulfonamide** and its isomers, this guide utilizes predicted spectral data alongside general principles of spectroscopy for sulfonamides. The following tables summarize the expected key spectral features.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the substitution pattern of the benzene ring. The chemical shifts and coupling constants of the aromatic protons are highly indicative of their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz)

Compound	H-3	H-5	H-6	-ОСН₃	-SO ₂ NH ₂
4-Chloro-2- methoxybenz enesulfonami de	~6.9 (d, J≈2)	~7.3 (dd, J≈8, 2)	~7.8 (d, J≈8)	~3.9 (s)	~7.2 (br s)
4-Chloro-3- methoxybenz enesulfonami de	~7.4 (d, J≈2)	~7.0 (dd, J≈8, 2)	~7.6 (d, J≈8)	~3.9 (s)	~7.2 (br s)
2-Chloro-4- methoxybenz enesulfonami de	~7.0 (d, J≈2.5)	~6.9 (dd, J≈8.5, 2.5)	~7.9 (d, J≈8.5)	~3.8 (s)	~7.2 (br s)
3-Chloro-4- methoxybenz enesulfonami de	~7.9 (d, J≈2)	~7.1 (dd, J≈8.5, 2)	~7.7 (d, J≈8.5)	~4.0 (s)	~7.2 (br s)
5-Chloro-2- methoxybenz enesulfonami de	~7.5 (dd, J≈8.5, 2.5)	~7.0 (d, J≈8.5)	~7.5 (d, J≈2.5)	~3.9 (s)	~7.2 (br s)



Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Compo und	C-1 (C- S)	C-2 (C- O)	C-3	C-4 (C- CI)	C-5	C-6	-OCH₃
4-Chloro- 2- methoxy benzene sulfonami de	~135	~158	~115	~130	~128	~132	~56
4-Chloro- 3- methoxy benzene sulfonami de	~140	~125	~157	~120	~135	~113	~56
2-Chloro- 4- methoxy benzene sulfonami de	~138	~133	~115	~163	~114	~130	~56
3-Chloro- 4- methoxy benzene sulfonami de	~139	~112	~135	~158	~128	~125	~57
5-Chloro- 2- methoxy benzene sulfonami de	~130	~155	~120	~128	~125	~130	~56



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

Functional Group	Characteristic Absorption Range	Expected for 4-Chloro-2- methoxybenzenesulfonami de
N-H Stretch (sulfonamide)	3400-3200 (two bands)	~3350 and ~3250
C-H Stretch (aromatic)	3100-3000	~3080
C-H Stretch (methyl)	2950-2850	~2940 and ~2840
S=O Stretch (sulfonamide)	1350-1310 (asymmetric) and 1160-1140 (symmetric)	~1330 and ~1150
C-O Stretch (aryl ether)	1275-1200 (asymmetric) and 1075-1020 (symmetric)	~1250 and ~1050
C-Cl Stretch	800-600	~750

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **4-Chloro-2-methoxybenzenesulfonamide** (C₇H₈ClNO₃S), the expected monoisotopic mass is approximately 220.99 g/mol .[1]

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment	Description	Expected m/z[1]
[M+H]+	Protonated molecular ion	221.99
[M+Na] ⁺	Sodiated molecular ion	243.98
[M-SO ₂]+	Loss of sulfur dioxide	157
[M-SO ₂ NH ₂]+	Loss of sulfonamide group	141



A common fragmentation pathway for arylsulfonamides is the loss of SO₂.[2][3][4]

Experimental Protocols Synthesis of 4-Chloro-2-methoxybenzenesulfonamide

A typical synthesis involves the reaction of 2-methoxy-4-chlorobenzenesulfonyl chloride with ammonia.

- In a flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-chlorobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
- · Cool the solution in an ice bath.
- Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the spectra and analyze the chemical shifts, coupling constants, and integration to determine the substitution pattern.



IR Spectroscopy:

- Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.
- Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands for the key functional groups.
- Mass Spectrometry:
 - Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
 - Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Visualizations

Experimental Workflow for Structure Confirmation

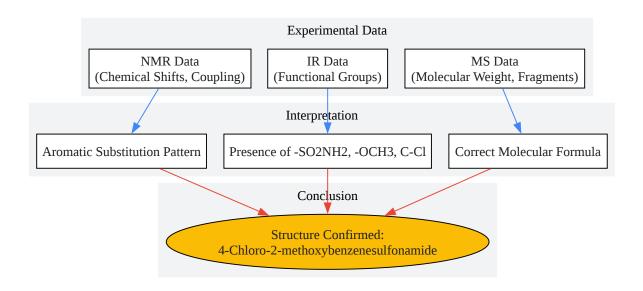


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Caption: Workflow for synthesis and structural confirmation.

Logic of Structural Elucidation



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Caption: Logic flow for structural determination.

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